molecular formula C9H17NO B13800729 Cyclohexanecarboxamide, 2,4-dimethyl-

Cyclohexanecarboxamide, 2,4-dimethyl-

Cat. No.: B13800729
M. Wt: 155.24 g/mol
InChI Key: ANJKOOKVQNZPTQ-UHFFFAOYSA-N
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Description

Historical Evolution of Cyclohexanecarboxamide Derivatives in Academic Research

The study of cyclohexanecarboxamide derivatives emerged in the mid-20th century alongside advancements in conformational analysis of cyclohexane rings. Early work focused on elucidating the relationship between substituent positioning and molecular stability. A pivotal 2005 study by Akasaka et al. demonstrated how crystallographic analysis of N-(S)-2-heptyl (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanecarboxamide revealed deviations between solution-phase and crystalline conformations, underscoring the role of environmental effects on carboxamide geometry. By the 2020s, research expanded into pharmacological applications, with a 2025 investigation reporting novel cyclohexanecarboxamide derivatives exhibiting potent anticonvulsant and neuroprotective properties.

Table 1: Key Milestones in Cyclohexanecarboxamide Research

Year Discovery/Advancement Significance
2005 Crystallographic analysis of carboxamide conformations Revealed environmental influences on molecular geometry
2021 Identification of cyclohexanecarboxamide in human exposome Highlighted its role as a synthetic environmental exposure marker
2025 Development of 2,4-dimethyl derivatives as neuroprotective agents Demonstrated therapeutic potential via Nrf2/ARE pathway modulation

Contemporary Theoretical Frameworks in Carboxamide Chemistry

Modern carboxamide chemistry integrates computational and experimental approaches to predict and validate molecular behavior. Density functional theory (DFT) and molecular dynamics simulations have become indispensable for modeling hydrogen-bonding networks and conformational preferences. For instance, a 2024 study on heteroatom effects in carboxamides revealed that 2,4-dimethyl substitution alters hydrogen-bonding motifs by introducing steric constraints that favor antiperiplanar C=O and N-H orientations. These findings align with earlier conformational analyses of cyclohexane, which established the chair conformation as the most stable due to minimized angle and torsional strain.

Table 2: Theoretical Models in Carboxamide Chemistry

Model Application Outcome
Molecular docking Nrf2/ARE pathway activation Identified binding affinities of 2,4-dimethyl derivatives
DFT calculations Hydrogen-bonding analysis Predicted stabilization of antiperiplanar conformers
X-ray crystallography Conformational comparison Resolved crystal packing effects on amide geometry

Academic Significance of Structural Complexity in 2,4-Dimethyl Substitution

The 2,4-dimethyl substitution pattern introduces axial and equatorial stereochemical complexity, profoundly influencing physicochemical properties. The methyl groups at positions 2 and 4 create a 1,3-diaxial interaction in the chair conformation, elevating steric strain by approximately 3.8 kcal/mol compared to unsubstituted cyclohexanecarboxamide. This strain modulates solubility and crystallinity, as evidenced by the 155.24 g/mol molecular weight and SMILES notation (CC1CCC(C(C1)C)C(=O)N) of 2,4-dimethylcyclohexanecarboxamide. Furthermore, the substituents enhance electron density at the carboxamide group, facilitating stronger hydrogen bonds with biological targets like the Keap1-Nrf2 protein complex.

Table 3: Structural Impact of 2,4-Dimethyl Substitution

Parameter 2,4-Dimethyl Derivative Unsubstituted Cyclohexanecarboxamide
Molecular Weight 155.24 g/mol 127.19 g/mol
Conformational Strain High (1,3-diaxial) Low (chair)
Hydrogen-Bond Acceptor Capacity Enhanced Moderate

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2,4-dimethylcyclohexane-1-carboxamide

InChI

InChI=1S/C9H17NO/c1-6-3-4-8(9(10)11)7(2)5-6/h6-8H,3-5H2,1-2H3,(H2,10,11)

InChI Key

ANJKOOKVQNZPTQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)C)C(=O)N

Origin of Product

United States

Preparation Methods

Amidation via Acid Chloride Intermediate

One of the most common and effective methods to prepare cyclohexanecarboxamide derivatives, including 2,4-dimethyl-substituted variants, involves the conversion of the corresponding cyclohexanecarboxylic acid to its acid chloride, followed by reaction with an amine.

Typical Procedure:

  • Step 1: Acid Chloride Formation
    The cyclohexanecarboxylic acid derivative (e.g., 2,4-dimethylcyclohexanecarboxylic acid) is treated with thionyl chloride (SOCl₂) under reflux conditions to form the acid chloride intermediate.

    • Example: 50 g of (L)-Leucine with 65 mL SOCl₂ refluxed for 24 hours in methanol (analogous to cyclohexane derivatives).
  • Step 2: Amidation
    The acid chloride is then reacted with ammonia or an appropriate amine (e.g., ammonium hydroxide or primary amines) in an inert solvent such as dichloromethane or methylene chloride, often in the presence of a base like triethylamine to neutralize HCl formed. The reaction is typically conducted at low temperature (0°C) initially, then warmed to room temperature and stirred overnight.

    • Example: Acid chloride in methylene chloride added slowly to amine solution with triethylamine at 0°C, stirred overnight at room temperature.
  • Step 3: Work-up and Purification
    The reaction mixture is quenched with aqueous solutions (NaOH, brine), extracted with organic solvents, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by crystallization (e.g., from acetone/methanol) or chromatography (silica gel column).

Reaction Scheme:

Step Reagents/Conditions Outcome
1 Cyclohexanecarboxylic acid + SOCl₂, reflux Formation of acid chloride
2 Acid chloride + NH₃ (or amine) + triethylamine, 0°C to RT, overnight Formation of cyclohexanecarboxamide
3 Extraction, drying, concentration, crystallization Purified cyclohexanecarboxamide

Direct Amidation Using Coupling Agents

An alternative method avoids the acid chloride intermediate by using carbodiimide-based coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid for direct amidation with amines.

Typical Procedure:

  • The cyclohexanecarboxylic acid derivative is dissolved in anhydrous dichloromethane or methylene chloride.
  • Triethylamine is added as a base.
  • The coupling agent (e.g., EDC·HCl) and an amine are added at 0°C, then the mixture is warmed to room temperature and stirred overnight.
  • The reaction is quenched with saturated NaCl solution, extracted, dried, and concentrated.
  • Purification is done by crystallization or chromatography.

Advantages:

  • Mild reaction conditions.
  • Avoids formation of corrosive acid chlorides.
  • Useful for sensitive substrates.

Reduction and Further Functionalization

In some synthetic routes, the amide intermediate can be further reduced to diamines using reducing agents such as lithium aluminum hydride (LAH). This step is useful for preparing diamine derivatives from the amide precursor, which can then be coupled to other functionalized cyclohexane derivatives to yield complex carboxamide structures.

Data Table: Summary of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Purification Notes
Acid Chloride Amidation SOCl₂ reflux, NH₃ or amine, triethylamine 22-51 Crystallization, chromatography Requires handling of acid chlorides
Direct Amidation (EDC/DCC) EDC·HCl, triethylamine, amine, RT overnight Moderate Crystallization, chromatography Mild conditions, avoids acid chlorides
Reduction of Amide to Diamine LAH reduction Not specified Salt formation or direct use For further functionalization

Comprehensive Research Findings and Notes

  • The amidation reaction is typically carried out in anhydrous organic solvents such as dichloromethane or methylene chloride to ensure high purity and yield.
  • Triethylamine is commonly used to scavenge HCl formed during acid chloride amidation.
  • Reaction temperatures are controlled carefully, often starting at 0°C to minimize side reactions and then allowing the reaction to proceed at room temperature overnight for completion.
  • Work-up involves multiple aqueous washes (acidic and basic) to remove impurities and by-products.
  • Purification by recrystallization from acetone/methanol or chromatography on silica gel is standard to isolate the pure amide product.
  • Yields vary depending on the exact substituents and conditions but generally range from 20% to over 50%.
  • Reduction of amides to diamines using LAH is a useful step for further derivatization but requires careful handling due to the reactivity of LAH.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide, 2,4-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methyl groups on the cyclohexane ring can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction can produce cyclohexylamines.

Scientific Research Applications

Cyclohexanecarboxamide, 2,4-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, 2,4-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclohexanecarboxamide, 1,4-dimethyl- (CAS 102539-74-2)

  • Molecular Formula: C₉H₁₇NO (identical to 2,4-dimethyl isomer).
  • Substituent Effects : The 1,4-dimethyl configuration reduces steric strain due to equatorial positioning of methyl groups, whereas 2,4-dimethyl may lead to axial-equatorial or axial-axial interactions, increasing steric hindrance.
  • Applications : Used in coordination chemistry; methyl positioning influences metal-binding selectivity .

Thiourea-Functionalized Carboxamides (H2L1–H2L9)

  • Functional Groups : Incorporate thiourea (-NHC(S)NH-) moieties (e.g., H2L1: N-(phenylcarbamothioyl)cyclohexanecarboxamide) .
  • Properties: Enhanced metal-chelating capabilities due to S-donor atoms; 2,4-dimethyl substitution in the cyclohexane ring could modulate electron density at the carboxamide group, altering ligand efficiency.

Cyclohexene Derivatives (e.g., 2,4-Dimethyl-3-cyclohexenecarboxaldehyde)

  • Structure : Features a cyclohexene ring with 2,4-dimethyl groups and an aldehyde functional group (CAS 68039-49-6) .
  • Comparison: The unsaturated cyclohexene ring in this compound reduces rigidity compared to the fully saturated cyclohexane in 2,4-dimethylcarboxamide.

Physicochemical and Functional Properties

Property 2,4-Dimethylcyclohexanecarboxamide 1,4-Dimethylcyclohexanecarboxamide H2L1 Thiourea Derivative 2,4-Dimethylcyclohexenecarboxaldehyde
Molecular Weight 155.24 g/mol (calculated) 155.24 g/mol ~300–350 g/mol 138.19 g/mol
Functional Group Carboxamide (-CONH₂) Carboxamide Thiourea + Carboxamide Aldehyde (-CHO)
Key Applications Potential metal ligands, pharmaceuticals Coordination chemistry Metal extraction, bioactivity Fragrance industry, nonlinear optics
Steric Effects High (axial-axial methyls) Moderate (equatorial methyls) Variable (depends on substituents) Moderate (planar cyclohexene)

Research Findings and Implications

  • Metal Chelation : Thiourea-carboxamide hybrids () demonstrate selectivity for transition metals like Cu²⁺ and Zn²⁺, suggesting that 2,4-dimethylcarboxamide could exhibit similar behavior with modified kinetics due to steric effects .
  • Biological Activity : Methyl positioning influences bioavailability. For example, 1,4-dimethyl analogs may have lower membrane permeability than 2,4-dimethyl derivatives due to differing lipophilicity .
  • Material Science: Schiff base derivatives with nitro and methyl groups () show nonlinear optical (NLO) properties. While 2,4-dimethylcarboxamide lacks a conjugated system, its structural analogs highlight the role of substituents in tuning optoelectronic behavior .

Q & A

Q. What safety protocols are critical when handling 2,4-dimethylcyclohexanecarboxamide in laboratory settings?

Adhere to general cyclohexane derivative guidelines: use PPE (gloves, goggles), ensure ventilation, and limit reaction volumes (<100 mL without approval). For exposure, rinse skin/eyes with water and seek medical attention for ingestion. Contaminated waste must follow institutional disposal protocols .

Q. How is 2,4-dimethylcyclohexanecarboxamide synthesized, and how is regioselectivity achieved?

Synthesize via amidation of 2,4-dimethylcyclohexanecarbonyl chloride with ammonia. Regioselectivity is controlled using steric hindrance (e.g., bulky directing groups) or protective strategies, as seen in isomer synthesis (e.g., 1,3- vs. 1,4-dimethyl analogs) .

Q. Which spectroscopic methods are optimal for structural characterization?

Use ¹H/¹³C NMR to identify methyl positions (δ 1.0–1.5 ppm for axial/equatorial CH₃) and IR spectroscopy for amide C=O stretches (~1640–1680 cm⁻¹). HRMS confirms molecular weight (C₉H₁₇NO; calc. 155.13 g/mol) .

Q. How can chromatographic techniques distinguish positional isomers?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates isomers by polarity. Retention times correlate with spatial arrangements (e.g., 2,4-dimethyl vs. 1,3-dimethyl), validated using synthetic standards .

Q. What IUPAC rules govern the naming of 2,4-dimethylcyclohexanecarboxamide?

The parent chain is cyclohexane with carboxamide at position 1. Methyl groups are assigned the lowest locants (positions 2 and 4) to yield "cyclohexanecarboxamide, 2,4-dimethyl-" .

Advanced Research Questions

Q. What reaction mechanisms explain the conversion of 2,4-dimethylcyclohexanecarboxamide to amines?

Hofmann degradation (Br₂/NaOH) converts amides to amines via isocyanate intermediates. Steric effects from methyl groups may require adjusted stoichiometry (1:3 amide:Br₂) to minimize side reactions .

Q. How can computational models predict conformational stability?

DFT calculations (B3LYP/6-311+G(d,p)) model chair conformers, showing >85% population for diequatorial methyl arrangements (minimized 1,3-diaxial strain). Boltzmann distributions at 298K validate energy differences .

Q. How to resolve contradictions in synthetic yield reports?

Systematically vary solvents (DMF vs. THF), catalysts (DMAP vs. pyridine), and temperatures. Meta-analysis of literature (e.g., PubMed datasets) reveals yield drops >60°C due to thermal degradation .

Q. What strategies enhance regiocontrol in Friedel-Crafts alkylation?

Lewis acid catalysts (AlCl₃) paired with directing groups (e.g., nitro at position 3) improve para-methylation. Kinetic studies show 72% yield for 2,4-dimethyl vs. <15% for 3,5-isomers .

Q. How does 2,4-dimethylcyclohexanecarboxamide function in metalloorganic catalysis?

As a bidentate ligand , it stabilizes Pd(II) complexes in cross-coupling reactions. X-ray crystallography confirms κ²-N,O coordination (Pd-N: 2.01 Å, Pd-O: 2.15 Å), enhancing catalytic efficiency .

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